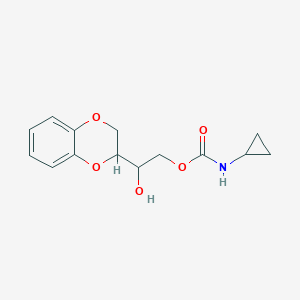
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is a complex organic compound that features a benzodioxane moiety, a hydroxyethyl group, and a cyclopropanecarbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate typically involves multiple steps:
Formation of the Benzodioxane Moiety: This can be achieved by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane.
Introduction of the Hydroxyethyl Group: The benzodioxane can be further reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Formation of the Cyclopropanecarbamate: The final step involves the reaction of the hydroxyethyl benzodioxane with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the cyclopropanecarbamate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The cyclopropanecarbamate group can be reduced to form the corresponding amine.
Substitution: The benzodioxane moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 2-(1,4-Benzodioxan-2-yl)-2-oxoethyl cyclopropanecarbamate.
Reduction: Formation of 2-(1,4-Benzodioxan-2-yl)-2-aminoethyl cyclopropanecarbamate.
Substitution: Various substituted benzodioxane derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in various biological processes.
Pathways: The compound could modulate signaling pathways related to inflammation, oxidative stress, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: A simpler compound with similar structural features but lacking the hydroxyethyl and cyclopropanecarbamate groups.
2-(1,4-Benzodioxan-2-yl)ethanol: Similar to the target compound but without the cyclopropanecarbamate group.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonylpiperazine: Contains the benzodioxane moiety but differs in the functional groups attached.
Uniqueness
1-(1,4-Benzodioxan-2-yl)-1,2-ethanediol 2-cyclopropylcarbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
13887-61-1 |
|---|---|
Formule moléculaire |
C14H17NO5 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-cyclopropylcarbamate |
InChI |
InChI=1S/C14H17NO5/c16-10(7-19-14(17)15-9-5-6-9)13-8-18-11-3-1-2-4-12(11)20-13/h1-4,9-10,13,16H,5-8H2,(H,15,17) |
Clé InChI |
VCFPGQUWJMMYKA-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
SMILES canonique |
C1CC1NC(=O)OCC(C2COC3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















